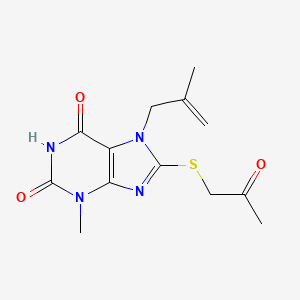

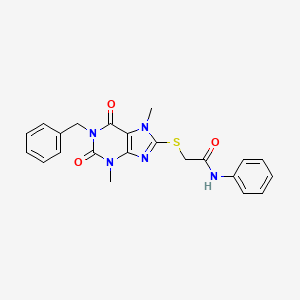

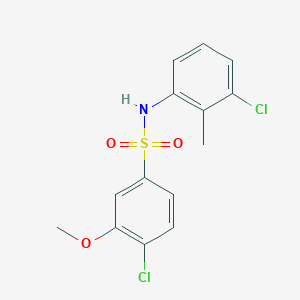

![molecular formula C20H14O4 B2889293 2-[(6-methoxy-2H-chromen-3-yl)methylidene]indene-1,3-dione CAS No. 866144-90-3](/img/structure/B2889293.png)

2-[(6-methoxy-2H-chromen-3-yl)methylidene]indene-1,3-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Organic Synthesis

2H-chromenes, which is a part of the compound, are important oxygen heterocycles. They are widely used in materials science and organic synthesis . Two major synthetic strategies have been developed towards such compounds, including benzopyran ring formation involving cyclization reactions and the late-stage functionalization of the parent 2H-chromenes .

Wound Healing

The compound has shown potential in the field of wound healing. It was found to induce human keratinocyte migration and dermal fibroblast proliferation . This is essential for proper wound healing. The compound was found to increase the epithelial marker E-cadherin in a time-dependent manner .

Reactive Oxygen Species (ROS) Production

The compound was found to have an early shock effect on ROS production. ROS levels increased significantly in keratinocytes after 2 hours of exposure to the compound, returning to normal levels after 24 hours .

Fibroblast Proliferation

The compound was found to stimulate fibroblast proliferation, which is essential for wound healing and tissue regeneration . It induced TGF-β1, which is involved in a signaling pathway that mediates proliferation .

Extracellular Matrix (ECM) Secretion

The compound was found to induce significant secretion of ECM proteins, such as collagen I, III, and fibronectin . These proteins are crucial for maintaining the structural integrity of tissues and organs.

Anti-Wrinkle Gene Expression

The compound was hypothesized to induce anti-wrinkle gene expression and enhance the regeneration of skin . This could potentially make it useful in the field of dermatology and cosmetics.

Mécanisme D'action

Target of Action

Similar compounds, such as coumarin derivatives, have been found to exhibit significant inhibitory activity against bacterial strains . They are also known to inhibit bacterial DNA gyrase , which is an essential enzyme involved in DNA replication.

Mode of Action

Coumarin derivatives, which share a similar structure, are known to interact with their targets, such as bacterial dna gyrase, and inhibit their function . This interaction results in the disruption of DNA replication, leading to the death of the bacterial cell .

Biochemical Pathways

Based on the known targets of similar compounds, it can be inferred that the compound may affect the dna replication pathway in bacteria by inhibiting the function of dna gyrase .

Pharmacokinetics

Similar compounds are known to be absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys . These properties can significantly impact the bioavailability of the compound, determining its effectiveness in reaching and interacting with its target.

Result of Action

The result of the compound’s action is the inhibition of bacterial growth due to the disruption of DNA replication . This leads to the death of the bacterial cell, exhibiting the compound’s antimicrobial activity .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds or drugs, and the specific characteristics of the bacterial strain being targeted . .

Propriétés

IUPAC Name |

2-[(6-methoxy-2H-chromen-3-yl)methylidene]indene-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O4/c1-23-14-6-7-18-13(10-14)8-12(11-24-18)9-17-19(21)15-4-2-3-5-16(15)20(17)22/h2-10H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYRJJQDBXOADKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OCC(=C2)C=C3C(=O)C4=CC=CC=C4C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

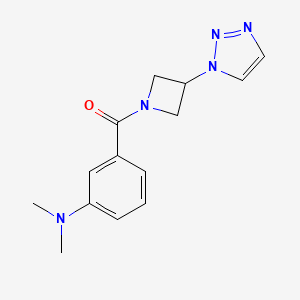

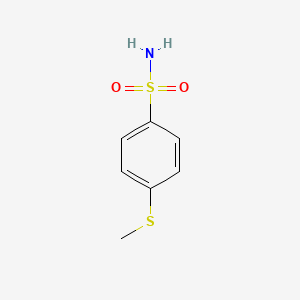

![2-chloro-N-{5-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-oxadiazol-2-yl}benzamide](/img/structure/B2889213.png)

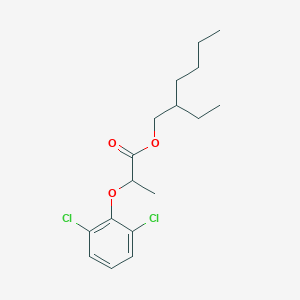

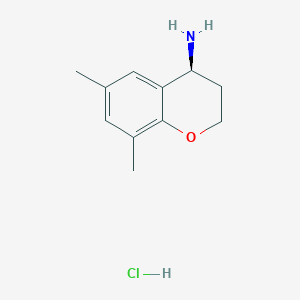

![(1R,3s,5S)-N-(pyridin-2-ylmethyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2889221.png)

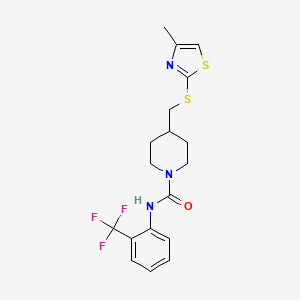

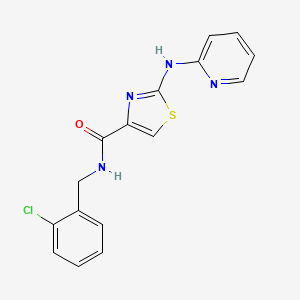

![N-(4-chlorophenyl)-2-[4-(3-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2889228.png)

![N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2889229.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-methylbenzamide](/img/structure/B2889230.png)